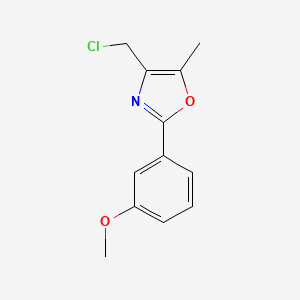

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Description

Overview of Oxazole Derivatives in Contemporary Chemical Research

Oxazole derivatives have emerged as one of the most significant classes of heterocyclic compounds in contemporary chemical research, attracting substantial attention from medicinal chemists, materials scientists, and synthetic organic chemists worldwide. The oxazole scaffold, characterized as a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms, has demonstrated remarkable versatility in various chemical applications and biological systems. Recent comprehensive reviews have identified more than 20 United States Food and Drug Administration approved drugs containing oxazole or isoxazole nuclei, including notable therapeutic agents such as Tafamidis and Oxaprozin, highlighting the clinical significance of this heterocyclic framework.

The unique physicochemical properties of oxazole derivatives stem from their aromatic character and the electronic effects of the heteroatoms within the ring system. These compounds exhibit weak basic properties, with conjugate acid pKa values typically around 0.8, which influences their interactions with biological targets and their overall pharmacokinetic profiles. Contemporary research has demonstrated that oxazole derivatives possess diverse biological activities, including antibacterial, antifungal, anticancer, anti-tubercular, anti-inflammatory, antidiabetic, and antioxidant properties. The ability of oxazole compounds to engage in multiple non-covalent interactions with enzymes and receptors through their nitrogen and oxygen atoms makes them particularly valuable as pharmacophores in drug design.

Modern synthetic approaches to oxazole derivatives have evolved significantly, incorporating green chemistry principles and environmentally sustainable methodologies. Recent developments include metal-free organocatalytic cascade reactions, ionic liquid-mediated syntheses, and microwave-assisted synthetic protocols that enhance efficiency while reducing environmental impact. These advances have enabled researchers to access complex oxazole structures with greater precision and control, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

Historical Context and Discovery of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

The historical development of this compound is intrinsically linked to the broader evolution of oxazole chemistry, which traces its origins to the late 19th century with the first reports of azlactones in 1883. The systematic exploration of substituted oxazole derivatives gained momentum throughout the 20th century as synthetic methodologies became more sophisticated and the biological significance of heterocyclic compounds became increasingly apparent.

The specific compound this compound represents a product of modern synthetic organic chemistry, reflecting the refinement of synthetic strategies that enable precise control over substitution patterns on the oxazole ring. The compound is catalogued with Chemical Abstracts Service number 755030-85-4, indicating its formal recognition and documentation within the chemical literature. The development of this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of oxazole derivatives through strategic modification of substituent groups.

The synthetic accessibility of this compound has been facilitated by advances in oxazole synthesis methodologies, particularly those involving cyclization reactions of appropriate precursors under controlled conditions. Historical synthetic approaches to similar compounds have involved the reaction of substituted benzaldehydes with amines to form imine intermediates, followed by cyclization with chloromethylating agents under acidic conditions. The incorporation of the methoxy group on the phenyl substituent reflects the recognition of electron-donating groups' influence on both synthetic accessibility and biological activity.

Relevance and Significance of the Compound in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of reactive functional groups and structural features that enable diverse chemical transformations and biological interactions. The compound's significance extends across multiple dimensions of chemical research, from fundamental mechanistic studies to applied pharmaceutical development.

The chloromethyl substituent at position 4 of the oxazole ring represents a particularly important structural feature, as it serves as a reactive electrophilic center capable of participating in nucleophilic substitution reactions. This functionality enables the compound to act as a versatile synthetic intermediate for the preparation of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of this reactive site allows for the introduction of diverse nucleophilic groups, facilitating the systematic exploration of structure-activity relationships in medicinal chemistry applications.

The methoxyphenyl group at position 2 contributes both electronic and steric effects that influence the compound's overall properties. The methoxy substituent on the phenyl ring introduces electron-donating character, which can modulate the electronic density distribution within the oxazole system and potentially enhance binding interactions with biological targets through improved π-π stacking and hydrophobic interactions. This structural feature is particularly relevant in the context of drug design, where aromatic substituents often play crucial roles in determining binding affinity and selectivity.

The methyl group at position 5 provides additional steric bulk and hydrophobic character, contributing to the compound's overall lipophilicity and potentially influencing its pharmacokinetic properties. The strategic placement of this substituent can affect the compound's ability to cross biological membranes and interact with intracellular targets, making it an important consideration in the design of bioactive molecules.

Table 1: Key Structural Features and Their Chemical Significance

| Structural Feature | Position | Chemical Significance | Functional Implications |

|---|---|---|---|

| Chloromethyl Group | Position 4 | Electrophilic center for nucleophilic substitution | Synthetic versatility, potential bioactivity |

| Methoxyphenyl Group | Position 2 | Electron-donating aromatic system | Enhanced binding interactions, improved solubility |

| Methyl Group | Position 5 | Hydrophobic substituent | Lipophilicity modulation, steric effects |

| Oxazole Core | Central ring | Aromatic heterocycle with N and O heteroatoms | Hydrogen bonding capability, metabolic stability |

Objectives and Scope of the Research Outline

The primary objectives of this comprehensive analysis of this compound encompass multiple interconnected aspects of chemical research, ranging from fundamental structural characterization to advanced applications in chemical synthesis and biological systems. This research outline aims to provide a thorough examination of the compound's properties, synthetic accessibility, and potential applications while maintaining strict adherence to scientific accuracy and contemporary research standards.

The first major objective involves the detailed characterization of the compound's molecular structure and physicochemical properties. This includes comprehensive analysis of its electronic structure, conformational preferences, and intermolecular interactions that govern its behavior in various chemical environments. Understanding these fundamental properties is essential for predicting the compound's reactivity patterns and optimizing its performance in specific applications.

The second objective focuses on the systematic evaluation of synthetic methodologies for preparing this compound and its derivatives. This encompasses both established synthetic routes and emerging methodologies that incorporate green chemistry principles and improved efficiency. The analysis will examine reaction mechanisms, optimization strategies, and scalability considerations that are relevant for both academic research and potential industrial applications.

The third objective addresses the compound's chemical reactivity and transformation potential. This includes detailed examination of the various reactions that the compound can undergo, particularly those involving the reactive chloromethyl group and the aromatic substituents. Understanding these reaction pathways is crucial for developing the compound as a synthetic intermediate and for predicting its stability under various conditions.

Table 2: Research Objectives and Corresponding Analytical Approaches

| Research Objective | Analytical Approach | Expected Outcomes | Research Impact |

|---|---|---|---|

| Structural Characterization | Spectroscopic analysis, computational modeling | Complete molecular description | Foundation for all subsequent studies |

| Synthetic Methodology Assessment | Literature review, reaction optimization studies | Improved synthetic protocols | Enhanced accessibility and efficiency |

| Reactivity Pattern Analysis | Mechanistic studies, kinetic investigations | Predictive reactivity models | Rational design of transformations |

| Application Development | Screening studies, proof-of-concept demonstrations | Novel applications identification | Expanded utility and commercial potential |

The scope of this research outline extends beyond mere description to encompass critical analysis of the compound's position within the broader landscape of heterocyclic chemistry and its potential contributions to advancing chemical science. The analysis will consider both current applications and future possibilities, providing a comprehensive foundation for continued research and development efforts. This approach ensures that the research remains relevant to contemporary scientific challenges while maintaining awareness of emerging trends and opportunities in chemical research.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFGBAZRKXYFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470748 | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-85-4 | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized with a chloromethylating agent under acidic conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazoles, while oxidation or reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug development, particularly for conditions affecting the neurological and inflammatory systems. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Meanwhile, the methoxyphenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Case Studies in Drug Development

- Neurological Disorders : Studies have explored the efficacy of derivatives of this compound in models of Alzheimer's disease, focusing on their ability to inhibit amyloid-beta aggregation.

- Anti-inflammatory Activity : Research has shown that certain derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Materials Science

The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for the synthesis of complex materials that can be tailored for applications in electronics and photonics.

Potential Applications

- Organic Light Emitting Diodes (OLEDs) : The compound may be used as a building block for new organic semiconductors.

- Sensors : Its reactivity can be exploited to create sensors that respond to environmental changes.

Biological Studies

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is utilized as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modify biological macromolecules opens avenues for exploring cellular mechanisms and drug action.

Antimicrobial Activity

Recent findings suggest that oxazole derivatives exhibit significant antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds related to oxazole derivatives:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 13 | 20 | E. coli |

| 14 | 17 | S. aureus |

These results indicate that derivatives of this compound can exhibit potent antimicrobial properties, making them candidates for further development as antimicrobial agents.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under specific conditions. The chloromethyl group allows for versatile chemical modifications through nucleophilic substitution reactions.

Common Reactions

- Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions leading to various derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced under appropriate conditions to yield different products.

- Coupling Reactions : The methoxyphenyl group can engage in coupling reactions such as Suzuki or Heck reactions.

Summary

This compound is a versatile compound with numerous applications across medicinal chemistry, materials science, and biological research. Its unique structure facilitates various chemical reactions and interactions with biological targets, making it a valuable subject of study for developing new therapeutic agents and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (CAS 122994-69-8)

- Structural difference : Methoxy group at the para position of the phenyl ring (vs. meta in the target compound).

- Lower steric hindrance compared to the meta-substituted analog.

- Molecular weight : 237.68 g/mol .

(b) 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2)

- Structural difference : 3-Methylphenyl group (vs. 3-methoxyphenyl).

(c) 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3)

- Structural difference : 4-Chlorophenyl group (vs. 3-methoxyphenyl).

- Impact :

(a) Antimicrobial Activity

- Related compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4 in ) exhibits antimicrobial activity due to halogen and heterocyclic motifs .

- Inference : The target compound’s 3-methoxyphenyl group may modulate activity by balancing lipophilicity and hydrogen-bonding capacity.

(b) Neurotrophic Effects

- Related compound: 5-(omega-aryloxyalkyl)oxazole derivatives (e.g., 4-(4-chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole) induce BDNF production (EC₅₀ = 7.9 µM) .

- Inference : The target compound’s chloromethyl group may enhance blood-brain barrier penetration, but direct evidence is lacking.

Physicochemical Properties

Biological Activity

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole (CAS 755030-85-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

The molecular formula of this compound is C12H12ClNO2. Its physical properties include:

- Density : 1.196 g/cm³

- Boiling Point : 384.972°C at 760 mmHg

- LogP (octanol-water partition coefficient) : 3.39740, indicating moderate lipophilicity .

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds related to oxazole derivatives:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 13 | 20 | E. coli |

| 14 | 17 | S. aureus |

These results indicate that certain derivatives of oxazole, including those structurally related to the compound , exhibit potent antimicrobial properties .

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, a series of compounds were tested against human leukemia cells and showed promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 0.13 | CEM (human leukemia) |

| B | >100 | HMGZip (fibroblast) |

The compound A exhibited significantly lower IC50 values compared to other tested compounds, suggesting strong cytotoxic effects against cancer cells .

Anti-inflammatory Activity

Anti-inflammatory properties have also been investigated in oxazole derivatives. In a carrageenan-induced rat paw model, certain compounds demonstrated varying degrees of inhibition:

| Compound | Inhibition (%) |

|---|---|

| C | 9.3 |

| D | 48 (standard) |

Compound C showed moderate anti-inflammatory activity compared to the standard drug indomethacin .

Case Studies

A notable case study involved the synthesis of various oxazole derivatives and their biological evaluation. Researchers synthesized a series of substituted oxazoles and assessed their activity against multiple strains of bacteria and fungi:

- Bacterial Strains : E. coli, S. aureus, P. aeruginosa

- Fungal Strains : C. albicans, A. niger

The results indicated that specific substitutions on the oxazole ring significantly enhanced antimicrobial potency, with some compounds outperforming standard antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted oximes or carbonyl derivatives. For example, oxime intermediates derived from 3-methoxybenzaldehyde can be reacted with ethyl acetoacetate under alkaline conditions, followed by chlorination with phosphorus pentachloride to introduce the chloromethyl group . Optimization involves adjusting stoichiometry, reaction time (e.g., microwave irradiation for faster cyclization ), and catalysts (e.g., ammonium acetate for one-pot multicomponent reactions ).

- Key Parameters : Monitor reaction progress via TLC, and purify intermediates via recrystallization or column chromatography. Yield improvements (e.g., 60–70%) are achievable by controlling temperature and solvent polarity .

Q. How can the structure of this oxazole derivative be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- IR/NMR : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹ for oxazole rings ). For the chloromethyl group, observe C-Cl stretches at ~600–800 cm⁻¹.

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm in 1H; δ ~55 ppm in 13C), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups (δ ~2.5 ppm) .

- X-ray Diffraction : Resolve molecular geometry and confirm substituent positions (e.g., dihedral angles between oxazole and phenyl rings) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution or cross-coupling reactions?

- Methodology : The chloromethyl group acts as an electrophilic site for SN2 reactions. Kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) reveal rate dependence on steric hindrance and leaving-group ability . DFT calculations can model transition states to predict regioselectivity .

- Case Study : Substitution with benzylamine yields 5-(benzylamino)methyl derivatives (65% yield), confirmed by MS fragmentation patterns and NH stretch in IR .

Q. How can contradictions in reported spectral data (e.g., NMR chemical shifts) be resolved for this compound?

- Methodology :

- Solvent Effects : Compare shifts in deuterated solvents (CDCl3 vs. DMSO-d6) to assess hydrogen bonding or aggregation.

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., rotamers of the methoxyphenyl group).

- Cross-Validation : Correlate NMR data with X-ray structures to confirm assignments . For example, discrepancies in aromatic proton shifts may arise from crystal packing vs. solution-phase conformers.

Q. What strategies are effective in minimizing side reactions (e.g., over-chlorination or ring degradation) during synthesis?

- Mitigation :

- Controlled Chlorination : Use stoichiometric PCl5 instead of excess reagent to avoid polysubstitution .

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl or trimethylsilyl groups during chlorination .

- Low-Temperature Reactions : Perform chlorination at 0–5°C to suppress ring-opening side reactions .

Q. How does the electronic nature of the 3-methoxyphenyl group influence the compound’s reactivity or biological activity?

- Methodology :

- Hammett Analysis : Compare substituent effects (σ values) on reaction rates (e.g., methoxy as an electron-donating group slows electrophilic substitution).

- Biological Assays : Test derivatives with varying substituents (e.g., nitro, fluoro) to correlate electronic properties with activity (e.g., antimicrobial or enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.